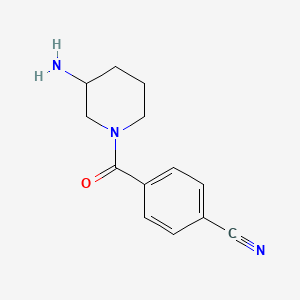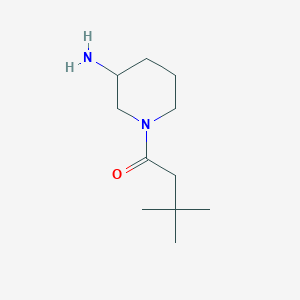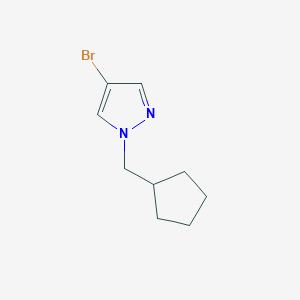
4-bromo-1-(cyclopentylmethyl)-1H-pyrazole
Overview
Description
“4-bromo-1-(cyclopentylmethyl)-1H-pyrazole” is a chemical compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromine atom and a cyclopentylmethyl group .
Molecular Structure Analysis
The molecular structure of “4-bromo-1-(cyclopentylmethyl)-1H-pyrazole” can be inferred from its name. It contains a pyrazole ring, a bromine atom at the 4-position, and a cyclopentylmethyl group .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : The synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives has been explored, showing notable analgesic activity in mice alongside moderate hypotensive, bradycardiac, anti-inflammatory activities, infiltration anesthesia, and weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).
- Tautomerism Studies : Research into the tautomerism of 4-bromo-1H-pyrazoles has utilized multinuclear magnetic resonance spectroscopy and X-ray crystallography, contributing to a deeper understanding of their structural behavior (Trofimenko et al., 2007).
Biological and Pharmacological Applications
- Antibacterial and Antifungal Activities : New derivatives of 4-bromo-1H-pyrazole have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens (Pundeer et al., 2013).
- Anticancer Properties : Pyrazole derivatives, including those with 4-bromo substituents, have been identified as potential antiproliferative agents, showing cytotoxic effects against breast cancer and leukemic cells and inducing apoptosis in cancer cells (Ananda et al., 2017).
Catalysis and Material Science
- Palladium(II) Complexes : 4-Bromo-1H-pyrazole derivatives have been used to create palladium(II) complexes, which serve as precursors for Pd4Se and PdSe nano-particles and have shown efficiency in catalyzing Suzuki-Miyaura coupling reactions (Sharma et al., 2013).
Safety and Hazards
properties
IUPAC Name |
4-bromo-1-(cyclopentylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c10-9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRMEPINJFSJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(cyclopentylmethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



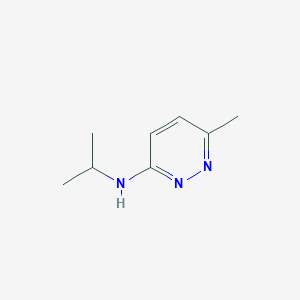
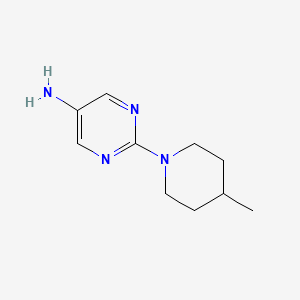
![1-[(4-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464351.png)
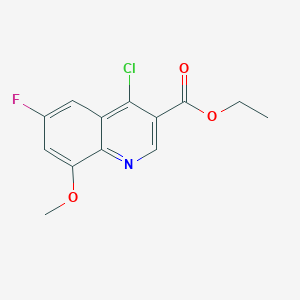

![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetamide](/img/structure/B1464357.png)

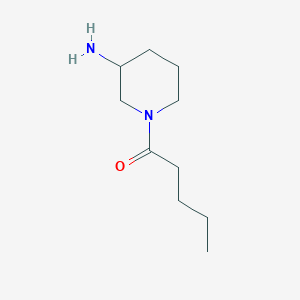
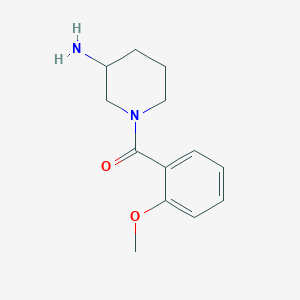
![1-[(5-Bromofuran-2-yl)methyl]piperidin-3-amine](/img/structure/B1464364.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1464365.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile](/img/structure/B1464368.png)
